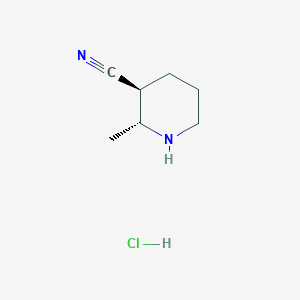

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride

Description

(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride (CAS: 1374654-17-7) is a chiral piperidine derivative featuring a methyl group at the 2-position and a carbonitrile group at the 3-position, with a hydrochloride salt enhancing its solubility in polar solvents. The compound is supplied by Hepeng (Shanghai) Biotechnology Co., Ltd., for research purposes, particularly in pharmaceutical and organic chemistry applications .

Properties

IUPAC Name |

(2R,3S)-2-methylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOJWRCWBSATFZ-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted piperidine.

Chiral Resolution: The chiral centers are introduced through specific chiral resolution techniques, ensuring the desired (2R,3S) configuration.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Large-Scale Cyanation: Utilizing flow microreactor systems for efficient cyanation.

Automated Chiral Resolution: Employing automated systems for chiral resolution to maintain high enantiomeric purity.

Purification: Advanced purification techniques such as crystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary amines or alcohols.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group plays a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related piperidine derivatives:

Key Research Findings and Implications

Functional Group Impact on Reactivity and Solubility Carbonitrile vs. However, the carboxylic acid derivative exhibits higher aqueous solubility at physiological pH due to ionization . Hydroxyl-Rich Migalastat HCl: Migalastat’s multiple hydroxyl groups (triol + hydroxymethyl) enhance water solubility, making it suitable for oral administration in Fabry disease therapy.

Steric and Stereochemical Considerations

- BOC-Protected Compound (CAS: 652971-20-5) : The bulky tert-butoxycarbonyl (BOC) group introduces steric hindrance, limiting reactivity at the amine site. This contrasts with the unprotected amine in the target compound, which may facilitate direct participation in coupling reactions .

- Stereospecificity : The (2R,3S) configuration in the target compound and Migalastat HCl underscores the importance of enantiomeric control in drug design, as mirror-image isomers often exhibit divergent pharmacological profiles .

Stability and Storage Requirements

- The carboxylic acid derivative (CAS: 1808455-06-2) requires storage under inert conditions (2–8°C, argon atmosphere) due to its sensitivity to moisture and oxidation, whereas the carbonitrile-containing target compound may exhibit greater stability under ambient conditions .

Biological Activity

(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring with a methyl group at the 2-position and a carbonitrile group at the 3-position, which may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Recent studies have indicated that piperidine derivatives, including those similar to (2R,3S)-2-methylpiperidine-3-carbonitrile, exhibit promising anticancer properties. For instance, compounds that share structural features with this derivative have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and interference with cell proliferation pathways .

- Cholinesterase Inhibition : Piperidine derivatives are also known for their ability to inhibit cholinesterase enzymes. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's. The presence of nitrogen atoms in the piperidine structure enhances selectivity and inhibition potency towards cholinesterases, making these compounds potential candidates for therapeutic agents targeting cognitive decline .

- Receptor Interaction : The compound may interact with various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis. Activation of M3R has been linked to increased cell proliferation and resistance to apoptosis, suggesting that (2R,3S)-2-methylpiperidine-3-carbonitrile could play a role in modulating these pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its stereochemistry and substituents:

| Feature | Effect on Activity |

|---|---|

| Methyl Group (C2) | Enhances hydrophobic interactions; potentially increases receptor binding affinity. |

| Carbonitrile Group (C3) | May contribute to the electron-withdrawing nature, enhancing biological reactivity. |

| Nitrogen Atoms | Essential for selective inhibition of cholinesterases; contributes to binding affinity with receptors. |

Case Studies

- Anticancer Studies : A study highlighted the use of piperidine derivatives in a three-component reaction leading to compounds with enhanced cytotoxicity against FaDu cells compared to standard treatments like bleomycin. The structural modifications were crucial for improving efficacy .

- Cholinesterase Inhibition : Research has demonstrated that certain piperidine derivatives exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase activities, which are critical for therapeutic applications in Alzheimer's disease treatment. The structure–activity relationship studies showed that modifications at the nitrogen site can dramatically alter inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.